Introduction: Unveiling a High-Potential Building Block for Modern Chemistry
Introduction: Unveiling a High-Potential Building Block for Modern Chemistry
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethoxy)aniline
In the landscape of fine chemical intermediates, structural novelty is the currency of innovation. 4-Bromo-2-(difluoromethoxy)aniline, registered under CAS number 1000575-14-3 , emerges as a compound of significant interest for researchers in drug discovery and materials science.[1] Its architecture is a deliberate convergence of three synthetically powerful functional groups on a single phenyl scaffold: a reactive bromine atom, a versatile aniline moiety, and a metabolically robust difluoromethoxy group.
The strategic placement of these groups creates a trifecta of chemical potential:
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The aniline (-NH₂) group is a classical nucleophile and a precursor to a vast array of heterocycles and functional groups central to biologically active molecules.
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The bromine atom at the 4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile construction of complex bi-aryl or carbon-extended structures.
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The difluoromethoxy (-OCHF₂) group at the 2-position is a modern and highly valued substituent in medicinal chemistry. It is recognized as a bioisostere for hydroxyl or thiol groups and can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity by acting as a hydrogen bond donor.[2][3]
This guide provides a comprehensive technical overview of 4-Bromo-2-(difluoromethoxy)aniline, offering field-proven insights into its properties, logical synthesis strategies, potential applications, and critical safety protocols. While this specific molecule is not yet widely documented in peer-reviewed literature, this paper constructs a robust profile based on established principles of organic chemistry and extensive data from analogous structures.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key identifiers and calculated properties for 4-Bromo-2-(difluoromethoxy)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 1000575-14-3 | [1] |
| Molecular Formula | C₇H₆BrF₂NO | [1] |
| Molecular Weight | 238.03 g/mol | Calculated |
| Appearance | Not widely reported; likely an off-white to tan solid, typical for similar anilines. | Inferred |
| Melting Point | No data available in searched literature. | - |
| Boiling Point | No data available in searched literature. | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | Inferred |
Proposed Synthesis Pathways: A Logic-Driven Approach
While a specific, published protocol for the synthesis of 4-Bromo-2-(difluoromethoxy)aniline (3) could not be identified in the current literature, its structure suggests two primary, chemically sound retrosynthetic pathways. The choice between these routes in a practical setting would depend on starting material availability, cost, and scalability considerations.
Pathway A: Late-Stage Bromination of a Difluoromethoxy Precursor
This approach prioritizes the early installation of the difluoromethoxy group, followed by a regioselective bromination. This is often a preferred strategy as electrophilic aromatic substitution on anilines is a well-understood and typically high-yielding transformation.
Caption: Proposed Synthesis Pathway A: Bromination.
Causality and Experimental Considerations:
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Starting Material: The synthesis begins with 2-(difluoromethoxy)aniline (1).
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Reaction Rationale: The amino group (-NH₂) is a powerful ortho-, para-directing group for electrophilic aromatic substitution. Due to the steric hindrance from the adjacent -OCHF₂ group at the ortho position, the incoming electrophile (Br⁺) is strongly directed to the para position. This high regioselectivity is a key advantage of this pathway.
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Protocol for Implementation (Based on Analogy):
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Reagents: A mild brominating agent such as N-Bromosuccinimide (NBS) is often preferred for anilines to control the reaction and prevent over-bromination.[4] Using elemental bromine (Br₂) in a solvent like acetic acid is also a viable, more traditional method.[5]
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Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent such as Dichloromethane (DCM) would be appropriate.[4]
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Procedure: Dissolve 2-(difluoromethoxy)aniline (1.0 eq) in the chosen solvent. Cool the solution (typically to 0 °C) and add the brominating agent (e.g., NBS, 1.0-1.1 eq) portion-wise. The reaction is typically stirred for a few hours at room temperature until completion, as monitored by TLC or LC-MS.[4]
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Work-up: The reaction is quenched, followed by an extractive work-up to isolate the crude product, which can then be purified by column chromatography or recrystallization.
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Pathway B: Difluoromethylation of a Bromo-Phenol Precursor
This alternative route involves installing the bromine atom first, followed by the construction of the difluoromethoxy group. This can be advantageous if the brominated starting material is more readily available.
Caption: Proposed Synthesis Pathway B: Difluoromethylation.
Causality and Experimental Considerations:
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Starting Material: The synthesis originates from 4-Bromo-2-aminophenol (2). It may be necessary to first protect the amine (e.g., as an acetamide) to prevent side reactions during the difluoromethylation step.
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Reaction Rationale: The core transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction typically proceeds via the generation of a difluorocarbene intermediate (:CF₂) or through a nucleophilic substitution mechanism.
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Protocol for Implementation (Based on Analogy):
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Reagents: A common industrial method involves reacting the corresponding phenoxide (generated in situ with a base like NaOH) with chlorodifluoromethane (Freon-22).[6] Other modern reagents include sodium chlorodifluoroacetate or bromodifluoromethyl phosphonates, which serve as precursors to difluorocarbene.
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Procedure: Based on a patent for the analogous 4-(difluoromethoxy)aniline, the process would involve reacting the sodium salt of the starting phenol with monochlorodifluoromethane under alkaline conditions.[6] If the amine was protected, a final deprotection step (e.g., acid or base hydrolysis) would be required to yield the final product.
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Challenges: This route can require specialized equipment to handle gaseous reagents like chlorodifluoromethane and may involve protecting group manipulations, adding steps to the overall sequence.
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Key Applications in Research & Development
The true value of 4-Bromo-2-(difluoromethoxy)aniline lies in its role as a versatile building block for synthesizing high-value, complex molecules. Its structural motifs are frequently found in compounds developed for the pharmaceutical and agrochemical industries.
Core Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[7][8] Many FDA-approved small molecule kinase inhibitors are built upon aniline scaffolds. The aniline nitrogen acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Caption: Role in a Drug Discovery Workflow.
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Rationale for Use:
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Suzuki Coupling: The bromine atom at the 4-position is ideal for a Suzuki coupling reaction to introduce a second aryl or heteroaryl group (R1), a common feature in many kinase inhibitors.
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Amine Derivatization: The aniline group can then be functionalized, for example, by forming an amide bond or participating in a nucleophilic aromatic substitution (SNAr) to attach a core heterocyclic scaffold (R2), such as a quinazoline, pyrimidine, or thiazole.[7][8]
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Impact of -OCHF₂: The ortho-difluoromethoxy group projects into the solvent-exposed region or a specific sub-pocket of the enzyme active site. Its properties can enhance binding affinity and, crucially, improve metabolic stability, leading to a more durable and effective drug candidate.[3]
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Intermediate for Agrochemicals
Similar to pharmaceuticals, the development of novel herbicides and pesticides relies on intermediates that allow for the creation of diverse chemical libraries. Fluorinated and brominated anilines are foundational components in many agrochemicals, where the substituents are used to fine-tune biological activity, environmental persistence, and crop safety.[1][9]
Safety and Handling: A Self-Validating Protocol
As a research chemical, 4-Bromo-2-(difluoromethoxy)aniline must be handled with the appropriate precautions. The following information is synthesized from authoritative Safety Data Sheets (SDS).
| Hazard Category | Description & Precautionary Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Prevention (P-Statements) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response (P-Statements) | P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
4-Bromo-2-(difluoromethoxy)aniline (CAS 1000575-14-3) represents a strategically designed chemical building block with high potential for innovation in both pharmaceutical and agrochemical research. While detailed synthetic protocols and specific applications are still emerging in public-domain literature, its molecular architecture provides clear, logical pathways for its synthesis and subsequent use. The combination of a coupling-ready bromine handle, a versatile aniline nucleophile, and a property-enhancing difluoromethoxy group makes it an attractive tool for chemists aiming to construct novel, high-value molecules. Adherence to strict safety protocols is mandatory for handling this compound, ensuring that its potential can be explored responsibly.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. [Link]
- Google Patents.
- Google Patents. Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]
- Google Patents. Preparation method of 4-(difluoromethoxy)aniline. CN103819349A.
- Google Patents. Preparation method of bromoaniline. CN102993022A.
- Google Patents. Process for the preparation of 4-bromo-2,6-dialkylanilines. US4752653A.
-
PubMed. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. [Link]
-
PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
